molecular formula C22H17ClN2O3 B11353243 N-benzyl-5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353243
M. Wt: 392.8 g/mol
InChI Key: LLHYYSRXBVOBOE-UHFFFAOYSA-N
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Description

N-BENZYL-5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyl, chlorophenyl, and furan-2-ylmethyl groups can be introduced through various substitution reactions, often using reagents like benzyl chloride, 4-chlorobenzyl chloride, and furan-2-ylmethyl bromide.

    Final Coupling: The final step involves coupling the substituted oxazole with a carboxamide group, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-5-(4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-BENZYL-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-BENZYL-5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which may impart specific biological activities or chemical properties that differ from its analogs.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-benzyl-5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H17ClN2O3/c23-18-10-8-17(9-11-18)21-13-20(24-28-21)22(26)25(15-19-7-4-12-27-19)14-16-5-2-1-3-6-16/h1-13H,14-15H2

InChI Key

LLHYYSRXBVOBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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